(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid is a synthetic compound characterized by the presence of a difluorocyclopentyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid typically involves the introduction of the difluorocyclopentyl group to a suitable precursor. One common method involves the use of difluorocyclopentyl bromide, which reacts with a protected amino acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid: can be compared with other amino acids containing fluorinated cyclopentyl groups.
Difluoromethylated compounds: These compounds share the presence of difluoromethyl groups, which can influence their chemical and biological properties.
Uniqueness
The presence of the difluorocyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in drug design and material science.
Properties
Molecular Formula |
C8H13F2NO2 |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,3-difluorocyclopentyl)propanoic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)2-1-5(4-8)3-6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)/t5?,6-/m0/s1 |
InChI Key |
HCEOGAZKLGJVLI-GDVGLLTNSA-N |
Isomeric SMILES |
C1CC(CC1C[C@@H](C(=O)O)N)(F)F |
Canonical SMILES |
C1CC(CC1CC(C(=O)O)N)(F)F |
Origin of Product |
United States |
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